molecular formula C12H17NO2 B15167060 N-[2-(3-ethoxyphenyl)ethyl]acetamide CAS No. 261953-63-3

N-[2-(3-ethoxyphenyl)ethyl]acetamide

Cat. No.: B15167060
CAS No.: 261953-63-3
M. Wt: 207.27 g/mol
InChI Key: KDOPUOUJUGKGHC-UHFFFAOYSA-N
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Description

N-[2-(3-ethoxyphenyl)ethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxyphenyl group attached to an ethyl chain, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-ethoxyphenyl)ethyl]acetamide typically involves the reaction of 3-ethoxyphenylacetic acid with ethylamine, followed by acetylation. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the acetamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-ethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.

    Reduction: Formation of N-[2-(3-ethoxyphenyl)ethyl]amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3-ethoxyphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3-ethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The ethoxyphenyl group may interact with enzymes or receptors, modulating their activity. The acetamide moiety can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but with two methoxy groups instead of one ethoxy group.

    N-[2-(3-methoxyphenyl)ethyl]acetamide: Similar structure with a single methoxy group.

    N-[2-(4-ethoxyphenyl)ethyl]acetamide: Similar structure with the ethoxy group in the para position.

Uniqueness

N-[2-(3-ethoxyphenyl)ethyl]acetamide is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to its analogs.

Properties

CAS No.

261953-63-3

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[2-(3-ethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C12H17NO2/c1-3-15-12-6-4-5-11(9-12)7-8-13-10(2)14/h4-6,9H,3,7-8H2,1-2H3,(H,13,14)

InChI Key

KDOPUOUJUGKGHC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CCNC(=O)C

Origin of Product

United States

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